molecular formula C19H16N4O2S B2826734 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1019105-72-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2826734
CAS No.: 1019105-72-6
M. Wt: 364.42
InChI Key: PDXOILBJZMWOJG-UHFFFAOYSA-N
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Description

Its structure integrates a pyrazole core substituted at positions 1 and 5 with methyl groups, a carboxamide linkage at position 3, and a 4-hydroxyphenyl moiety modified with a benzo[d]thiazol-2-yl group. The benzo[d]thiazol moiety is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation and cancer .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-9-15(22-23(11)2)18(25)20-12-7-8-16(24)13(10-12)19-21-14-5-3-4-6-17(14)26-19/h3-10,24H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOILBJZMWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Moiety : This is achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Coupling with Hydroxyphenyl Derivative : The benzothiazole intermediate is coupled with a hydroxyphenyl derivative, often via a Suzuki-Miyaura cross-coupling reaction.
  • Introduction of the Pyrazole Structure : The final step involves acylation with a pyrazole derivative to yield the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets within cellular pathways:

  • Molecular Targets : The compound may inhibit specific enzymes and receptors involved in inflammation and cancer progression, such as cyclooxygenase and topoisomerase .
  • Pathways Modulated : It has been shown to modulate oxidative stress responses, apoptosis, and inflammatory pathways, contributing to its potential therapeutic effects .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives containing benzothiazole and pyrazole moieties show significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit comparable activity to standard antimicrobial agents against various bacterial strains .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

This compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Data Summary

The following table summarizes key biological activities and their corresponding findings:

Biological Activity Findings References
AntimicrobialComparable activity against bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
  • Anti-inflammatory Mechanism : In a model of carrageenan-induced edema in mice, the compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties.
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) where it showed dose-dependent cytotoxicity, leading to increased rates of apoptosis as confirmed by flow cytometry analysis .

Chemical Reactions Analysis

Amide Functionality Reactions

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

Reaction TypeConditionsProducts FormedKey Observations
Acidic HydrolysisHCl/H₂SO₄ (6M), reflux (110°C)Pyrazole-3-carboxylic acid + amine derivativeRequires prolonged heating (>8 hrs) for complete conversion
Basic HydrolysisNaOH (20%), ethanol/water (1:1)Sodium carboxylate intermediateFaster reaction kinetics compared to acidic conditions
CondensationDCC/DMAP, THF (0°C → RT)Peptide-like derivatives Enables coupling with amino acids or nucleophiles

These reactions demonstrate the compound's potential for structural modifications to enhance pharmacokinetic properties.

Aromatic Hydroxyl Group Reactivity

The para-hydroxyphenyl group undergoes characteristic electrophilic substitutions:

Key transformations include:

  • O-Alkylation :
    Reacts with alkyl halides (R-X) in acetone/K₂CO₃ to yield ether derivatives (R = methyl, ethyl, benzyl)
    Example: Reaction with methyl iodide produces 4-methoxyphenyl analog (yield: 68-72%)

  • Acylation :
    Acetic anhydride/pyridine forms 4-acetoxyphenyl derivative at 60°C (reaction time: 2-4 hrs)

  • Oxidative Coupling :
    Horseradish peroxidase/H₂O₂ system generates dimeric structures via phenolic radical intermediates

Benzo[d]thiazole Ring Modifications

The electron-deficient thiazole ring participates in:

Nucleophilic Aromatic Substitution

  • Reacts with amines (RNH₂) at C-2 position under microwave irradiation (DMF, 120°C)
    Example: Morpholine substitution achieves 89% yield in 30 minutes

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst
    Typical conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 hrs

Pyrazole Core Reactions

The 1,5-dimethylpyrazole unit shows reactivity at C-4 position:

Characteristic transformations:

  • Vilsmeier-Haack Formylation :
    POCl₃/DMF complex introduces formyl group (→ pyrazole-4-carbaldehyde derivative)
    Yield: 62-75% after 6 hrs at 50°C

  • Cyclocondensation :
    Reacts with hydrazines to form pyrazolo[3,4-d]pyrimidine hybrids
    Optimal conditions: Ethanol reflux, 8-10 hrs (yield: 55-68%)

Catalytic Hydrogenation

Selective reduction pathways under H₂/Pd-C:

Site ReducedConditionsProduct
Thiazole C=N bond40 psi H₂, EtOH, 6 hrsDihydrobenzothiazole derivative
Pyrazole ring60 psi H₂, Raney Ni, 12 hrsPyrazoline analog (partial saturation)

Metal Complexation

Acts as polydentate ligand for transition metals:

Metal SaltCoordination ModeApplication
Cu(II) acetateN(thiazole), O(phenolic)Antimicrobial agents
PtCl₂N(pyrazole), S(thiazole)Anticancer candidates

Biological Activation Pathways

In vivo metabolic reactions include:

  • CYP450-mediated hydroxylation at C-5 of pyrazole ring

  • Glucuronidation of phenolic -OH group (UGT1A9 enzyme)

  • N-Demethylation of pyrazole methyl groups (CYP3A4)

This comprehensive reactivity profile enables rational design of derivatives with tailored physicochemical and pharmacological properties. Recent studies highlight its utility as a scaffold for developing kinase inhibitors and antimicrobial agents , though further structure-activity relationship studies are needed to optimize therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, we compare it with structurally analogous pyrazole carboxamides from recent studies. Key differentiating factors include substituent groups, molecular weight, and reported biological activities.

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Benzo[d]thiazol, 4-hydroxyphenyl, 1,5-dimethyl Not explicitly provided in evidence Combines heteroaromatic (thiazole) and phenolic groups; moderate lipophilicity inferred
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) 3,5-di-tert-butylphenol, methylsulfonylphenyl, naphthyl C₃₃H₃₇N₃O₆S 603.24 Bulky tert-butyl groups enhance steric hindrance; sulfonyl group improves solubility
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) Aminosulfonylphenyl, bromothiophene C₂₈H₃₁BrN₄O₄S₂ 630.10 Bromine atom increases molecular weight; thiophene may alter electronic properties
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) p-fluorophenyl, aminosulfonylphenyl C₂₈H₃₁FN₄O₄S 542.20 Fluorine atom enhances metabolic stability; smaller substituent reduces steric bulk

Q & A

Basic: What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling a benzothiazole intermediate with a pyrazole-carboxamide derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature. A general procedure involves mixing precursors (e.g., substituted oxadiazole-thiols) with alkyl halides in polar aprotic solvents like DMF, catalyzed by K₂CO₃ at room temperature . Optimization often employs statistical experimental design (e.g., varying temperature, solvent ratios, or catalyst loadings) to maximize yield and purity while minimizing side reactions. Reaction progress is monitored via TLC or HPLC .

Basic: How is the structural integrity of this compound validated post-synthesis?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) to verify proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Single-crystal X-ray diffraction to resolve bond angles, torsion, and stereochemistry, as demonstrated for related pyrazole-carboxamides .
    For example, crystallographic data (mean C–C bond length: 0.007 Å, R factor: 0.064) ensure high precision in structural assignments .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screening focuses on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). For benzothiazole-pyrazole hybrids, common targets include inflammatory mediators (COX-2) or apoptosis regulators (Bcl-2). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cell lines (e.g., HEK-293) are critical .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches identify energetically favorable pathways. For example, ICReDD’s methodology combines computational screening of transition states with machine learning to predict optimal conditions (e.g., solvent, catalyst) before experimental validation . This reduces trial-and-error approaches by >50% in reaction development time .

Advanced: How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or selectivity may arise from assay conditions (e.g., buffer pH, cell passage number). Mitigation strategies:

  • Standardize protocols : Use identical cell lines, incubation times, and positive controls.
  • Dose-response validation : Repeat assays with independent replicates.
  • Off-target profiling : Employ proteome-wide screens (e.g., CETSA) to identify unintended interactions .

Advanced: What analytical techniques resolve complex degradation products during stability studies?

  • LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the carboxamide group).
  • Solid-state NMR monitors crystallinity changes under stress conditions (heat/humidity).
  • Kinetic modeling predicts shelf-life using Arrhenius equations .

Advanced: How can reaction mechanisms for functionalizing the benzothiazole ring be elucidated?

Mechanistic studies employ:

  • Isotopic labeling (e.g., ¹⁸O tracing) to track hydroxylation sites.
  • In-situ IR spectroscopy to detect intermediates (e.g., thiourea adducts).
  • DFT simulations to map energy barriers for electrophilic substitution .

Advanced: What strategies improve scalability without compromising yield in multi-step syntheses?

  • Flow chemistry : Continuous processing minimizes intermediate isolation steps.
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) identifies robust conditions for scale-up .
  • Green chemistry : Replace DMF with Cyrene® to reduce environmental impact .

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